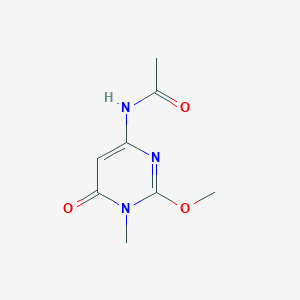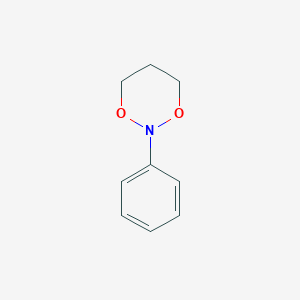![molecular formula C22H15ClN2O4 B303413 ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate](/img/structure/B303413.png)
ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate is a synthetic compound that belongs to the class of chromene derivatives. It has been of significant interest to the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. The anti-inflammatory activity of the compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. The antifungal activity of the compound may be due to its ability to disrupt fungal cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate have been studied in vitro and in vivo. The compound has been shown to reduce the growth of cancer cells and inhibit the production of pro-inflammatory cytokines. In animal studies, the compound has been shown to exhibit antifungal activity and reduce the severity of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate in lab experiments is its potent activity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. Another advantage is its ability to inhibit the activity of protein tyrosine phosphatase 1B, which is a potential target for the treatment of type 2 diabetes. One limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient and scalable synthesis methods for the compound. Additionally, the compound could be evaluated for its potential applications in other therapeutic areas, such as diabetes and infectious diseases. Finally, the compound could be modified to improve its solubility and pharmacokinetic properties, which may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate has been reported in the literature. The method involves the reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a catalytic amount of piperidine and glacial acetic acid. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
Ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor, anti-inflammatory, and antifungal activities. The compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is a potential target for the treatment of type 2 diabetes.
Propriétés
Nom du produit |
ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate |
|---|---|
Formule moléculaire |
C22H15ClN2O4 |
Poids moléculaire |
406.8 g/mol |
Nom IUPAC |
ethyl (1E)-N-[4-(4-chlorophenyl)-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-2-yl]methanimidate |
InChI |
InChI=1S/C22H15ClN2O4/c1-2-27-12-25-21-16(11-24)18(13-7-9-14(23)10-8-13)19-20(29-21)15-5-3-4-6-17(15)28-22(19)26/h3-10,12,18H,2H2,1H3/b25-12+ |
Clé InChI |
HQUFNJWLRQSESP-BRJLIKDPSA-N |
SMILES isomérique |
CCO/C=N/C1=C(C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Cl)C#N |
SMILES |
CCOC=NC1=C(C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Cl)C#N |
SMILES canonique |
CCOC=NC1=C(C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)



![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)

![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)

![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)

